1-Bromo-2-(fluoromethylsulfonyl)benzene
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Overview
Description
Synthesis Analysis
1-Bromo-2-(fluoromethylsulfonyl)benzene can be synthesized through various methods. One common method is through the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . This reaction involves the substitution of a hydrogen atom in the benzene ring with a bromine atom and is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide . Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS). This reaction, known as radical bromination, proceeds via a free radical mechanism .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-(fluoromethylsulfonyl)benzene is represented by the formula C7H6BrFO2S. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-2-(fluoromethylsulfonyl)benzene are diverse. For instance, it can undergo electrophilic aromatic substitution with fluorobenzene and bromine . It can also react with fluorobenzene and a brominating agent like N-bromosuccinimide (NBS) in a process known as radical bromination .Physical And Chemical Properties Analysis
1-Bromo-2-(fluoromethylsulfonyl)benzene is an organic compound with a molecular weight of 253.09. More detailed physical and chemical properties could not be found in the current search results.Scientific Research Applications
New Reagents for Chemical Synthesis
A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has been developed, showing potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent is applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Novel Green Fluorophores
The development of green fluorophores based on simple aromatic hydrocarbons has been reported. Specifically, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene demonstrates high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, solvent- and pH-independent with quantum yields and large Stokes shifts, representing a significant departure from conventional π-conjugated systems (Beppu et al., 2015).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. Selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, this compound facilitates the synthesis of various organometallic intermediates, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).
Safety And Hazards
While specific safety and hazards information for 1-Bromo-2-(fluoromethylsulfonyl)benzene was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The synthesis of 1-Bromo-2-(fluoromethylsulfonyl)benzene is of great importance in organic chemistry due to its wide range of applications. It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents . The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties . Furthermore, 1-Bromo-2-(fluoromethylsulfonyl)benzene finds applications in the field of materials science .
properties
IUPAC Name |
1-bromo-2-(fluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSLKTADTPFPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(fluoromethylsulfonyl)benzene |
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